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Compound of Interest

Compound Name: Angeloyl gomisin H

CAS No.: 66056-22-2

Cat. No.: B201918

Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction to Angeloyl Gomisin H and the Role of
NMR
Angeloyl gomisin H is a member of the dibenzocyclooctadiene lignan family, characterized by

a unique and complex chemical architecture.[1] These compounds, isolated from Schisandra

species, have garnered considerable attention for their potential therapeutic applications.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous structural determination of such complex natural products.[3][4] Through the

detailed analysis of ¹H and ¹³C-NMR spectra, researchers can elucidate the precise

connectivity and stereochemistry of the molecule, which is crucial for understanding its

structure-activity relationships.

This guide presents a detailed experimental protocol for acquiring high-quality NMR data for

Angeloyl gomisin H and provides a comprehensive analysis of its ¹H and ¹³C-NMR spectra.

Furthermore, a comparative analysis with structurally similar lignans, Gomisin H and
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Tigloylgomisin H, will highlight the key spectral differences arising from variations in their

substituent groups.

Experimental Protocol: Acquiring High-Quality NMR
Spectra
The following is a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C-NMR

spectra of Angeloyl gomisin H and its analogues.

1. Sample Preparation:

Purity: Ensure the sample of Angeloyl gomisin H is of high purity (>95%), as impurities will

complicate spectral analysis. Purification can be achieved through techniques such as

column chromatography or preparative HPLC.

Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of

deuterated chloroform (CDCl₃). CDCl₃ is a common choice for lignans of this type due to its

excellent solubilizing properties and relatively simple residual solvent signal.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts to 0.00 ppm.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

¹H-NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C-NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in

the ¹H-NMR spectrum to deduce proton-proton connectivities.

Fig. 1: Experimental workflow for NMR analysis.

Spectral Data of Angeloyl Gomisin H
The following tables summarize the assigned ¹H and ¹³C-NMR spectral data for Angeloyl
gomisin H, recorded in CDCl₃.

Table 1: ¹H-NMR Spectral Data of Angeloyl Gomisin H (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

4 6.69 s

11 6.56 s

6a 2.74 d 13.6

6b 2.33 d 13.6

8 1.88 dq 13.6, 6.8

9a 2.70 dd 13.6, 6.8

9b 2.41 dd 13.6, 2.4

18 0.85 d 6.8

18' 1.25 s

21 5.89 q 7.2

22 1.75 s

23 1.76 d 7.2

1'-OMe 3.54 s

2'-OMe 3.84 s

3'-OMe 3.84 s

12'-OMe 3.87 s

13'-OMe 3.91 s

Table 2: ¹³C-NMR Spectral Data of Angeloyl Gomisin H (in CDCl₃)
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Position Chemical Shift (δ, ppm)

1 151.2

2 140.4

3 151.8

4 110.2

5 135.2

6 40.0

7 86.8

8 45.6

9 34.2

10 137.9

11 104.8

12 149.2

13 141.6

14 124.6

15 126.2

16 133.0

17 13.4

18 21.6

1' 168.0

2' 128.4

3' 138.2

4' 15.8

5' 20.5
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1-OMe 61.0

2-OMe 56.0

3-OMe 56.0

12-OMe 61.2

13-OMe 60.8

Comparative Spectral Analysis
To understand the influence of different ester functionalities on the NMR spectra of

dibenzocyclooctadiene lignans, we will compare the data of Angeloyl gomisin H with that of

Gomisin H (lacking the ester group at C-1) and Tigloylgomisin H (possessing a tigloyl ester at

C-1).

Table 3: Comparative ¹H-NMR Data (Key Protons, in CDCl₃)

Proton
Angeloyl Gomisin
H (δ, ppm)

Gomisin H (δ, ppm)
Tigloylgomisin H
(δ, ppm)

H-4 6.69 6.70 6.69

H-11 6.56 6.58 6.56

H-6a/b 2.74, 2.33 ~2.4-2.8 ~2.7-2.4

H-8 1.88 ~1.9 ~1.9

C18-H₃ 0.85 0.84 0.85

C18'-H₃ 1.25 1.24 1.25

Ester Protons
5.89 (q), 1.75 (s), 1.76

(d)
-

6.88 (qq), 1.79 (s),

1.78 (d)

Table 4: Comparative ¹³C-NMR Data (Key Carbons, in CDCl₃)
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Carbon
Angeloyl Gomisin
H (δ, ppm)

Gomisin H (δ, ppm)
Tigloylgomisin H
(δ, ppm)

C-1 151.2 148.1 151.2

C-2 140.4 139.0 140.4

C-14 124.6 125.7 124.6

C-1' (Ester C=O) 168.0 - 167.8

C-2' (Ester C=C) 128.4 - 128.2

C-3' (Ester C=C) 138.2 - 138.9

Analysis of Spectral Differences:

The most significant differences in the NMR spectra of these three compounds arise from the

presence and nature of the ester group at the C-1 position.

¹H-NMR: The aromatic protons (H-4 and H-11) and the protons on the cyclooctadiene ring

show very similar chemical shifts across the three compounds, indicating that the core

structure is conserved. The key differentiating signals are those of the ester moiety.

Angeloyl gomisin H exhibits a quartet at δ 5.89 ppm and two methyl signals at δ 1.75 and

1.76 ppm, characteristic of the angeloyl group. In contrast, Tigloylgomisin H displays a

quartet of quartets at δ 6.88 ppm and two methyl signals at δ 1.79 and 1.78 ppm, which are

indicative of the tigloyl group. Gomisin H, lacking this ester, shows no such signals in this

region.

¹³C-NMR: The presence of the ester group significantly impacts the chemical shift of the C-1

carbon. In Angeloyl gomisin H and Tigloylgomisin H, the C-1 signal is shifted downfield to

~151.2 ppm compared to ~148.1 ppm in Gomisin H, due to the deshielding effect of the ester

carbonyl. The carbonyl carbon of the ester group itself appears at ~168.0 ppm in Angeloyl
gomisin H and ~167.8 ppm in Tigloylgomisin H. The olefinic carbons of the angeloyl and

tigloyl groups are also clearly observable in their respective spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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